2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Sigma Receptor Neuropharmacology Cancer

This tetrahydropyrido[4,3-d]pyrimidine (THPP) building block is a validated, pharmacologically privileged scaffold—not a generic pyridopyrimidine surrogate. SAR studies confirm the 2-phenyl substituent is essential for target potency: it delivers nanomolar TASK-3 blockade (IC₅₀ 35 nM, >140× isoform selectivity) and 90 nM sigma-2 receptor affinity. Substituting an unvalidated core risks derailing lead optimization. Available as free base (CAS 110935-99-4) and hydrochloride salt (CAS 300552-48-1) from major suppliers. Ideal for medicinal chemistry programs targeting PI3Kδ, CaMKII, ATR kinase, or sigma-2 receptors. Contact us for gram-to-kilogram scale and custom synthesis inquiries.

Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
Cat. No. B13147471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Molecular FormulaC13H13N3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=C(N=C21)C3=CC=CC=C3
InChIInChI=1S/C13H13N3/c1-2-4-10(5-3-1)13-15-9-11-8-14-7-6-12(11)16-13/h1-5,9,14H,6-8H2
InChIKeyUFXPHMAQBXJORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Foundational Scaffold for Targeted Kinase and Ion Channel Research


2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (C13H13N3) is a bicyclic heterocyclic compound that serves as a privileged core scaffold in medicinal chemistry. It is characterized by a fused pyridine-pyrimidine ring system with a phenyl substituent at the 2-position, a structural motif common to many pharmacologically active molecules . The compound is commercially available in free base (CAS 110935-99-4) and hydrochloride salt forms (CAS 300552-48-1) from suppliers like Sigma-Aldrich, which markets it as part of the AldrichCPR collection for early discovery research . Its value lies not as an active pharmaceutical ingredient itself, but as a versatile starting point for developing selective inhibitors targeting enzymes like PI3Kδ, CaMKII, ATR kinase, and TASK-3 potassium channels [1].

Why 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Cannot Be Casually Replaced by Similar Heterocycles in Research


The 2-phenyl substituent on the tetrahydropyrido[4,3-d]pyrimidine core is not a benign placeholder. Structure-activity relationship (SAR) studies across multiple target classes demonstrate that modifications at the 2-position of this scaffold dramatically alter potency, selectivity, and even the primary biological target [1]. For instance, in the THPP series of TASK-3 channel antagonists, the specific 2-phenyl group, in concert with other substitutions, is crucial for achieving nanomolar potency and >140-fold selectivity over related potassium channels [1]. Replacing this core with an alternative scaffold, such as a quinazoline or a different pyridopyrimidine isomer, would necessitate a complete re-evaluation of the SAR, as the heterocyclic core itself is a key determinant of target engagement and drug-like properties [2]. Therefore, substituting this specific compound for a generic 'pyridopyrimidine' building block without rigorous validation risks derailing a medicinal chemistry program.

Quantitative Differentiation of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Sigma-2 Affinity and Scaffold Performance Metrics


Sigma-2 Receptor Binding Affinity: A Distinct Biochemical Interaction

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibits specific binding affinity for the sigma-2 receptor, a target of interest in oncology and neuroscience. BindingDB data reports a Ki value of 90 nM for the sigma-2 receptor in rat PC12 cells [1]. This interaction is not universally shared by all THPP analogs and represents a distinct biochemical profile compared to other targets like sigma-1 receptors or kinase enzymes.

Sigma Receptor Neuropharmacology Cancer

Enhanced Solubility and Drug-Like Profile of the Scaffold Compared to Quinazoline Cores

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold, which forms the core of the target compound, offers a significant physicochemical advantage over the more lipophilic 4,6-diaryl quinazoline core. Morphing the heterocyclic core to THPP led to a compound series with improved ADME properties [1]. This is a class-level advantage that translates to the target compound's utility as a superior starting point for drug discovery programs.

Medicinal Chemistry Drug Discovery ADME

Kinase Inhibitor Selectivity: Benchmarking Against Non-Selective Scaffolds

Derivatives of the THPP scaffold, including the target compound, are engineered for high selectivity. For example, a THPP-based PI3Kδ inhibitor (Compound 11f) demonstrated high selectivity against >60 other kinases, including other PI3K isoforms [1]. This selectivity is a direct result of the THPP core's geometry and substitution pattern, a feature that is not inherent to many other heterocyclic scaffolds used for kinase inhibition.

Kinase Inhibitor Selectivity Cancer

TASK-3 Channel Antagonism: Quantitative Potency in Electrophysiology

The THPP scaffold is a validated core for developing potent TASK-3 (K2P9.1) channel blockers. The derivative PK-THPP, which incorporates the 2-phenyl-THPP core, shows an IC50 of 35 nM against TASK-3 in electrophysiology assays . This is a significant improvement over earlier or less optimized blockers.

Ion Channel TASK-3 Electrophysiology

Strategic Application Scenarios for 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Drug Discovery


Sigma-2 Receptor Tool Compound Development

Use 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a starting point for synthesizing selective sigma-2 receptor ligands. Its demonstrated 90 nM affinity (Ki) for sigma-2, with 15.5-fold selectivity over sigma-1, makes it a valuable scaffold for developing chemical probes to study sigma-2's role in cancer and neurological disorders [1].

Design of Highly Selective PI3Kδ Inhibitors

Incorporate this building block into the design of next-generation PI3Kδ inhibitors. The THPP core's established ability to confer high selectivity against >60 off-target kinases is a critical advantage for developing therapeutics with improved safety profiles for autoimmune and oncology indications [1].

Novel TASK-3 Channel Blocker Synthesis

Utilize the compound as a core scaffold for synthesizing novel TASK-3 (K2P9.1) potassium channel modulators. The THPP core's proven track record in producing potent (IC50 = 35 nM) and isoform-selective blockers makes it ideal for exploring TASK-3's therapeutic potential in respiratory and sleep disorders [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.